1-(Trifluoroacetyl)piperidine-3-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(Trifluoroacetyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoroacetyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an inactivator of human cytochrome P450 2B6, the compound binds to the active site of the enzyme, leading to its inhibition and subsequent effects on drug metabolism . The compound’s photoreactive properties allow it to form covalent bonds with target proteins upon exposure to light, enabling the study of protein interactions and functions .
Comparison with Similar Compounds
1-(Trifluoroacetyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: This compound shares the trifluoroacetyl group but differs in its overall structure and applications.
N-Trifluoroacetylpiperidine: Another related compound with similar functional groups but distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and applications in various scientific fields .
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAAYWKIPIJFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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